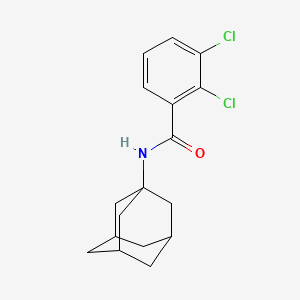

N-1-adamantyl-2,3-dichlorobenzamide

Description

Properties

IUPAC Name |

N-(1-adamantyl)-2,3-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2NO/c18-14-3-1-2-13(15(14)19)16(21)20-17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXDRUNRAZXAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Research Findings and Limitations

- Gaps in Data : Direct experimental data (e.g., NMR, X-ray) for N-1-adamantyl-2,3-dichlorobenzamide are absent in the provided evidence, necessitating extrapolation from analogs.

- Purity and Scalability : The tert-butyl analog’s high purity (≥95%) suggests efficient synthesis protocols, whereas adamantyl derivatives may face challenges in purification due to their complexity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-1-adamantyl-2,3-dichlorobenzamide, and how can reaction conditions be optimized?

- Methodological Answer :

-

Amide Coupling : Use coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation between 1-adamantylamine and 2,3-dichlorobenzoyl chloride in dichloromethane (DCM) at room temperature .

-

Base Selection : Triethylamine is effective for neutralizing HCl byproducts, improving reaction efficiency .

-

Yield Optimization : Yields vary (37–91%) depending on stoichiometry, solvent purity, and reaction time. Scale-up may require automated reactors for reproducibility .

- Data Table : Synthetic Routes Comparison

| Method | Reagents | Solvent | Yield | Key Reference |

|---|---|---|---|---|

| DCC-mediated coupling | DCC, Triethylamine | DCM | 37–91% | |

| Direct acylation | 2,3-Dichlorobenzoyl Cl | THF | ~50% |

Q. Which analytical techniques are most reliable for characterizing N-1-adamantyl-2,3-dichlorobenzamide’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms adamantyl and benzamide group connectivity .

- X-ray Crystallography : Resolves crystal packing and supramolecular interactions (e.g., hydrogen bonding) .

- Chromatography : High-performance liquid chromatography (HPLC) identifies impurities, while GC-MS verifies molecular weight .

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., molecular docking) and experimental enzyme inhibition data be resolved?

- Methodological Answer :

-

Cross-Validation : Combine docking studies (e.g., cholinesterase binding predictions) with kinetic assays to validate inhibition constants (Ki) .

-

Mutagenesis Studies : Test binding affinity changes in enzyme mutants to confirm predicted interaction sites .

-

Allosteric Effects : Investigate non-active site interactions using fluorescence quenching or isothermal titration calorimetry (ITC) .

- Data Table : Example Conflict Resolution Workflow

| Discrepancy | Resolution Strategy | Reference |

|---|---|---|

| Predicted binding vs. no activity | Check solvation effects in docking | |

| Variable IC50 values | Standardize assay conditions |

Q. What strategies enhance the compound’s application in nanotechnology (e.g., drug delivery) despite its low solubility?

- Methodological Answer :

- Nanocarrier Design : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) to the adamantyl moiety while retaining bioactivity .

- Solubility Screening : Test co-solvents (e.g., DMSO-water mixtures) under physiologically relevant pH conditions .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity and stability?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.